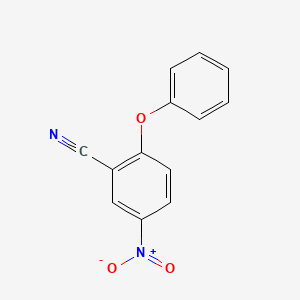
Ytterbium nitride
Overview
Description
Ytterbium nitride is a binary inorganic compound of ytterbium and nitrogen with the chemical formula YbN . Ytterbium is named after Ytterby, a village in Sweden. It can be used as a source for gamma rays, for the doping of stainless steel, or other active metals .
Synthesis Analysis
This compound can be synthesized by the reaction of ytterbium hydride and ammonia at 800°C . Another method involves the reaction of ytterbium and nitrogen with an admixture of hydrogen under pressure at 500–600°C . Heterolanthanide clusters Nd2LnI5(S3)(S2N2)(THF)9 (Ln = Dy, Yb) are synthesized by the reactions of (NdI)3N2 with DyI3 or YbI3 and sulfur in a THF solution .
Physical And Chemical Properties Analysis
This compound forms black powder and is notable for its high melting point . The compound has a molar mass of 187.052 g·mol −1 and a density of 6.57 g/cm 3 .
Scientific Research Applications
1. Enhancing Mechanical Properties of Ceramics
Ytterbium nitride has been used to improve the mechanical properties of ceramics. For example, ytterbium oxide (Yb2O3) was used as a sintering aid in silicon nitride (Si3N4) ceramics, significantly affecting the microstructure and composition of secondary phases at the grain boundary. This resulted in enhanced fracture toughness and high-temperature strength in nitrogen, with the highest strength observed at 1400°C when 16 wt% of Yb2O3 was added (Park, Kim, & Niihara, 1997).
2. Catalytic Effects in Nitride Processing
Ytterbium has shown catalytic effects in the nitridation process of silicon, enhancing the selectivity of α-silicon nitride formation. This was observed in silicon granules impregnated with ytterbium, leading to a high yield of α-silicon nitride, suggesting the characteristic of the impregnated metal has significant effects on the formation (Pavarajarn, Vongthavorn, & Praserthdam, 2007).
3. Luminescent Properties for Imaging
Research into ytterbium-doped boron nitride nanotubes (BNNTs) demonstrated enhanced red-light emissions in the cathodoluminescent spectrum compared to pure BNNTs, making these materials potentially useful for imaging applications (Chen, Chen, & Liu, 2010).
4. Potential in Optoelectronics
Ytterbium ions in gallium nitride (GaN) epilayers have been studied for their luminescence properties, indicating potential applications in near-infrared optoelectronics. The ytterbium decay in these materials is non-exponential, suggesting unique properties suitable for specific device applications (Jadwisienczak & Lozykowski, 2003).
5. High-Temperature Strength in Silicon Nitride Ceramics
The addition of ytterbium silicon oxynitride in silicon nitride ceramics has been shown to increase high-temperature strength. This enhancement is attributed to the presence of crystalline ytterbium silicon oxynitride, which has a high melting point (Nishimura, Mitomo, & Suematsu, 1997).
Future Directions
Ytterbium nitride holds potential applications in the fields of electronics and optics . It’s also used as an additive for special alloys, ceramic materials, semiconductors . Transition metal nitrides, including this compound, have emerged as highly promising materials in the realm of solar energy conversion . They are being studied for their unique physical properties, which make them promising optoelectronic and magnetic materials suitable for use in various areas of human activity .
Mechanism of Action
Target of Action
Ytterbium nitride (YbN) is a binary inorganic compound of ytterbium and nitrogen . It’s primarily used in the fields of electronics and optics . It’s also used as an additive for special alloys, ceramic materials, and semiconductors . Therefore, its primary targets are these materials where it contributes to their properties and functionalities.
Mode of Action
It’s known that ybn can be prepared from the reaction of ytterbium hydride and ammonia at 800°c . This reaction results in the formation of YbN and hydrogen . The interaction of YbN with its targets likely involves physical processes such as doping or alloying, which can alter the properties of the target materials.
Biochemical Pathways
It’s worth noting that ytterbium, one of the components of ybn, has been studied for its superconductivity under high pressure . This suggests that YbN could potentially influence electronic pathways in certain high-pressure environments.
Result of Action
The primary result of YbN’s action is the alteration of the physical and chemical properties of the materials it’s added to. For example, it can enhance the optical and electronic properties of certain materials . In the context of superconductivity, ytterbium has been found to exhibit superior superconductivity under high pressure .
Action Environment
The action of YbN is influenced by environmental factors such as temperature and pressure. For instance, the synthesis of YbN involves a reaction at 800°C . Additionally, the superconductivity of ytterbium, a component of YbN, has been observed under high pressure . Therefore, both temperature and pressure are key environmental factors that influence the action, efficacy, and stability of YbN.
Properties
IUPAC Name |
azanylidyneytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMYKCPNRBIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NYb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313778 | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24600-77-9 | |
| Record name | Ytterbium nitride (YbN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24600-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024600779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the unique properties of Ytterbium nitride compared to other rare-earth nitrides?
A1: Unlike most rare-earth nitrides (RENs) which exhibit ferromagnetic behavior, this compound demonstrates antiferromagnetic ground states []. This makes it particularly interesting for spintronic device applications. Additionally, this compound exhibits both high thermoelectric power factor and short-wavelength infrared plasmon polaritons, making it a promising material for thermoelectric and plasmonic devices [].
Q2: How does pressure affect the structural stability of this compound?
A2: YbN, stable in the NaCl (B1) structure at ambient conditions, undergoes pressure-induced phase transitions [, ]. It transforms to a body-centered tetragonal (BCT) phase at high pressure [] and to a Pm-3m (B2) phase at even higher pressures []. These phase transitions are accompanied by volume collapses and changes in electronic properties, highlighting the material's sensitivity to pressure.
Q3: What are the primary applications of this compound being researched based on its properties?
A3: this compound's unique combination of properties makes it suitable for various applications. Its high thermoelectric power factor and infrared plasmon polaritons make it attractive for thermoelectric and plasmonic devices []. Furthermore, its antiferromagnetic nature makes it a potential candidate for spintronic devices [].
Q4: What are the main challenges in synthesizing high-quality this compound?
A4: Synthesizing pure and crystalline this compound can be challenging. One study successfully synthesized pure this compound crystals under high pressure (2000 bar) and temperature (1600°C) [], highlighting the need for specialized techniques to achieve high-quality material for research and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



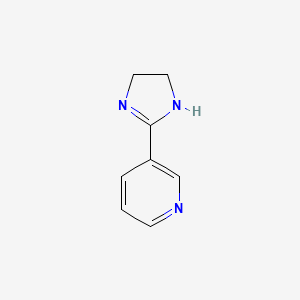


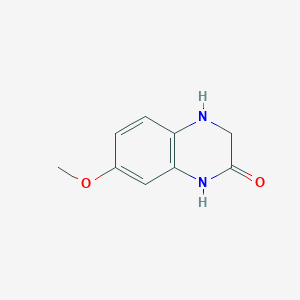

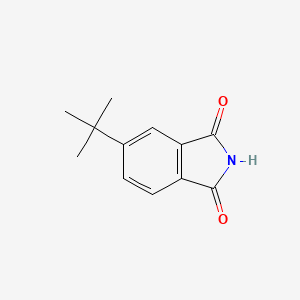

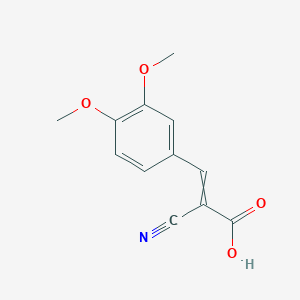

![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)

